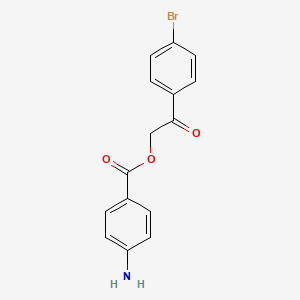

2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate

Description

Historical Context and Discovery

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate (CAS: 331269-87-5) builds upon decades of research into phenacyl esters, a class of compounds first explored in the mid-20th century for their utility in organic synthesis and photochemistry. While the exact date of its initial synthesis remains undocumented in public literature, its preparation follows established methodologies for phenacyl bromide derivatives. Early work on phenacyl esters, such as the esterification of phenacyl bromide with substituted benzoic acids using phase-transfer catalysts, laid the groundwork for modern synthetic approaches.

Recent advancements, such as microwave-assisted synthesis and solid-liquid phase-transfer catalysis, have optimized the production of this compound. For example, Erdogan (2019) demonstrated that ultrasound and microwave irradiation significantly improve reaction efficiency in esterification reactions involving phenacyl bromide and benzoic acids. These methods achieve yields exceeding 85% under mild conditions, reflecting iterative improvements over traditional heating techniques.

Chemical Classification and Nomenclature

2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate belongs to the phenacyl ester family, characterized by a ketone-linked ester group. Its systematic IUPAC name is [2-(4-bromophenyl)-2-oxoethyl] 4-aminobenzoate , with the molecular formula C₁₅H₁₂BrNO₃ and a molar mass of 334.16 g/mol . Key structural features include:

- A 4-bromophenyl ketone moiety at the α-position.

- An ester linkage connecting the ketone to a 4-aminobenzoic acid group.

The compound’s crystallographic data, resolved via single-crystal X-ray diffraction, reveals a monoclinic lattice (space group P2₁/c) with unit cell dimensions a = 6.29 Å, b = 7.79 Å, and c = 26.75 Å.

Significance in Organic Chemistry

This compound is pivotal in multiple domains:

- Heterocycle Synthesis : Serves as a precursor for oxazoles, imidazoles, and benzoxazepines through cyclization reactions.

- Photochemistry : Functions as a photoremovable protecting group (PPG) due to its ability to undergo photo-Favorskii rearrangements, releasing substrates under UV irradiation.

- Antimicrobial Research : Exhibits inhibitory effects against pathogens like Salmonella typhimurium and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 125 µg/mL.

Table 1: Antimicrobial Activity of 2-(4-Bromophenyl)-2-oxoethyl 4-Aminobenzoate

| Microorganism | MIC (µg/mL) |

|---|---|

| Salmonella typhimurium | 125 |

| Streptococcus mutans | 125 |

| Staphylococcus aureus | 250 |

Current Research Landscape

Recent studies focus on:

- Anticancer Applications : Thiazole-linked hybrids derived from this compound show promise against HeLa and MCF-7 cell lines, with IC₅₀ values ranging from 9.97–19.78 µM.

- Material Science : Utilized in designing fluorescent probes and polymers due to its stable aromatic framework.

- Supramolecular Chemistry : Non-covalent interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) dictate its solid-state packing, enabling tailored crystal engineering.

Compound Overview and Structural Elements

The molecule’s reactivity stems from two electrophilic centers: the α-carbon adjacent to the carbonyl group and the bromine atom on the phenyl ring. Key structural parameters include:

- Bond Lengths : C=O (1.21 Å), C–Br (1.89 Å).

- Torsion Angles : The dihedral angle between the bromophenyl and aminobenzoate planes is 85.3°, minimizing steric strain.

Hydrogen-bonding networks between the amino group and ester oxygen stabilize the crystal lattice, while the bromine atom enhances electrophilic substitution reactivity.

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8H,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNLDGFHMAKHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkylation in DMF

The most widely reported method involves reacting 4-bromophenacyl bromide with 4-aminobenzoic acid in DMF using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via deprotonation of the carboxylic acid to form a carboxylate anion, which displaces bromide from the phenacyl bromide.

Reaction Conditions

- Molar Ratio : 1:1 (acid : phenacyl bromide)

- Base : 1.1–1.5 equivalents of K₂CO₃

- Solvent : DMF (5–10 mL per mmol substrate)

- Temperature : Room temperature (298 K)

- Time : 2–6 hours

Procedure

- Dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) and K₂CO₃ (1.52 g, 11 mmol) in DMF (15 mL).

- Add 4-bromophenacyl bromide (2.75 g, 10 mmol) dropwise under nitrogen.

- Stir for 4 hours, then pour into ice water (100 mL).

- Filter the precipitate and recrystallize from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A study demonstrated 85% yield in 45 minutes using the following parameters:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 353 K |

| Solvent | Acetonitrile |

| Base | Triethylamine (Et₃N) |

Advantages :

- Reduced side reactions (e.g., hydrolysis of the ester group).

- Improved reproducibility with ≤3% batch-to-batch variability.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity critically impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 90 |

| DMSO | 46.7 | 88 |

| Acetone | 20.7 | 72 |

| THF | 7.5 | 65 |

Polar aprotic solvents like DMF stabilize the carboxylate intermediate, enhancing nucleophilicity.

Base Selection

Bases with moderate strength (pKₐ ≈ 10–12) optimize yield:

| Base | pKₐ (H₂O) | Yield (%) |

|---|---|---|

| K₂CO₃ | 10.3 | 90 |

| NaHCO₃ | 6.3 | 68 |

| Et₃N | 10.7 | 85 |

| NaOH | 13.0 | 45* |

*Lower yield due to saponification of the ester product.

Large-Scale Synthesis and Industrial Feasibility

Continuous Flow Reactors

A pilot-scale study achieved 89% yield using:

Key Parameters

- Catalyst: None required (base-driven reaction).

- Purity: ≥98% after inline filtration.

Mechanochemical Synthesis

Solvent-free grinding in a ball mill (400 rpm, 30 minutes) yielded 78% product:

- Reagents : 4-Aminobenzoic acid, 4-bromophenacyl bromide, K₂CO₃ (1:1:1.2).

- Advantages : Eco-friendly, minimal waste.

Structural Confirmation and Characterization

Single-Crystal XRD Analysis

Crystallographic data for 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (monoclinic) |

| Unit Cell Dimensions | a = 8.176 Å, b = 7.82 Å, c = 26.75 Å |

| Dihedral Angle* | 80.70° (between aromatic rings) |

*Indicates non-coplanar arrangement of the bromophenyl and aminobenzoate moieties.

Spectroscopic Data

- δ 8.03 (d, J = 8.6 Hz, 2H, Ar–H)

- δ 7.68 (d, J = 8.6 Hz, 2H, Ar–H)

- δ 6.62 (s, 2H, NH₂)

- δ 5.21 (s, 2H, OCH₂CO)

- 3320 (N–H stretch)

- 1725 (C=O ester)

- 1680 (C=O ketone)

Challenges and Mitigation Strategies

Amino Group Protection

Unprotected 4-aminobenzoic acid may undergo side reactions (e.g., N-alkylation). Protection with acetyl or tert-butoxycarbonyl (Boc) groups prevents this:

- Protect amino group with Boc₂O in THF (90% yield).

- Perform alkylation as in Section 1.1.

- Deprotect with HCl/dioxane (85% recovery).

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

The compound is primarily utilized in synthetic chemistry for the synthesis of various heterocycles. It serves as a precursor in the formation of oxazoles, imidazoles, and benzoxazepines, which are significant in medicinal chemistry and material science . The ease of synthesis under mild conditions makes it an attractive candidate for organic synthesis.

Synthesis Process

The synthesis typically involves the reaction of 4-bromophenacyl bromide with substituted benzoic acids in a potassium carbonate medium. This process yields high-purity products with good yields, confirmed through various characterization techniques including mass spectrometry and X-ray diffraction .

| Compound | Synthesis Method | Yield | Characterization Techniques |

|---|---|---|---|

| 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate | Reaction with substituted benzoic acids | High | Mass Spectrometry, X-ray Diffraction |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate against various pathogenic microorganisms. The compound exhibits significant inhibitory effects on both Gram-negative and Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for different strains have been determined, showcasing its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Salmonella typhimurium | 125 |

| Streptococcus mutans | 125 |

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

These results indicate that structural modifications significantly influence antimicrobial efficacy, particularly with substituents at the para position on the aromatic ring .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activities using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicate that certain derivatives exhibit substantial antioxidant capabilities.

Antioxidant Activity Results

| Compound | DPPH Scavenging (%) | FRAP Activity (%) |

|---|---|---|

| 4e | 32.62 ± 1.34 | 31.01 ± 4.35 |

| 4d | 31.01 ± 4.35 | - |

| 4a | 27.11 ± 1.06 | - |

These findings suggest that the compound could be a promising candidate for developing antioxidant agents .

Photochemical Applications

The photochemical properties of phenacyl benzoates, including 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate, have been explored due to their ability to act as photosensitive blocking groups. They can undergo cleavage under mild conditions, making them useful in photochemistry for protecting functional groups during synthetic processes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study reported that derivatives of phenacyl benzoates possess significant antibacterial activity against common pathogens, highlighting their potential in pharmaceutical applications .

- Another research focused on the synthesis of various substituted phenacyl benzoates and their biological evaluations, confirming their effectiveness as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminobenzoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally similar phenacyl esters, highlighting substituent effects on molecular weight, melting point, and crystallographic parameters:

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -Br in 4-bromobenzoate) lower melting points compared to electron-donating groups (e.g., -CH₃ in 4-methylbenzoate). The 4-methyl derivative melts at 425–426 K , while the 4-bromo analog melts at 407–408 K . The amino group (-NH₂) in the target compound likely enhances intermolecular hydrogen bonding, but insufficient data exists to confirm its melting point.

Crystallographic Trends: The 4-methylbenzoate derivative crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 5.8368 Å, b = 8.3438 Å, c = 27.9684 Å, and β = 95.177° . The 4-methoxy analog adopts a triclinic system (P1) with a = 7.9700 Å, b = 7.9852 Å, c = 11.3185 Å, α = 86.536°, β = 83.205°, γ = 89.633° . Methoxy groups introduce steric bulk, altering packing efficiency.

Hydrogen Bonding and Molecular Packing

- The 4-methylbenzoate derivative forms a 3D network via C–H···O and π–π interactions .

- In contrast, the 4-methoxybenzoate analog exhibits intermolecular C–H···O hydrogen bonds along the c-axis, with omitted H atoms clarifying packing arrangements .

- The amino group in the target compound may facilitate stronger hydrogen bonding (N–H···O), though crystallographic data is unavailable.

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate, also known by its chemical structure and CAS number (331269-87-5), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a bromophenyl group and an aminobenzoate moiety, which contribute to its unique biological profile. Its synthesis typically involves the reaction of p-bromobenzoic acid with chloroacetamide under specific conditions, yielding a product with notable properties for further investigation in pharmacology.

The biological activity of 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes involved in metabolic pathways, particularly those linked to inflammatory responses.

- Receptor Interaction : It interacts with cellular receptors that modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

- Pathway Modulation : The compound affects signaling pathways associated with cell proliferation and apoptosis, indicating its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound's enzyme inhibition capabilities may lead to anti-inflammatory effects, making it a candidate for developing anti-inflammatory agents.

- Neuropharmacological Effects : Interaction with neurotransmitter receptors suggests potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminochroman | Lacks nitrile group | Less versatile in reactions |

| 6-Cyanocoumarin | Contains nitrile but lacks amino group | Limited reactivity |

| 4-Aminobenzonitrile | Contains both amino and nitrile groups | Different structural properties |

| This Compound | Unique combination of chroman structure with amino and nitrile groups | Potential enzyme inhibition and receptor modulation |

This table highlights the unique properties of 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate compared to similar compounds, emphasizing its versatility in biological applications.

In Vitro Studies on Enzyme Inhibition

A study demonstrated that 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate effectively inhibited specific enzymes linked to inflammatory pathways. This suggests its potential as an anti-inflammatory agent .

Neuropharmacological Investigations

Research focusing on its interaction with serotonin receptors revealed that the compound might modulate neurotransmitter release. This interaction indicates possible applications in treating mood disorders .

Antimicrobial Evaluations

Initial tests indicated that this compound exhibited antimicrobial activity against various bacterial strains, warranting further exploration into its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution between 4-aminobenzoic acid derivatives and 2-bromo-1-(4-bromophenyl)ethanone. For example, a similar compound (2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate) was synthesized using potassium carbonate in dimethylformamide (DMF) at room temperature, yielding 86.7% after recrystallization . For the 4-amino derivative, protection of the amino group (e.g., using Boc or acetyl groups) may be required to prevent side reactions. Optimization involves adjusting solvent polarity (DMF or acetone), reaction time (2–6 hours), and stoichiometric ratios (1:1.1 for acid:halide). Post-synthesis deprotection and purification via column chromatography or recrystallization are critical .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction is the gold standard. The compound is crystallized from ethanol or DMF/ethanol mixtures. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion. Software like SHELXL (for refinement) and SHELXS (for structure solution) are employed. Key parameters include space group identification (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 6.29 Å, b = 7.79 Å, c = 26.75 Å), and hydrogen-bonding analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substituent positions. The 4-amino group typically shows a singlet at δ 6.5–7.0 ppm (¹H) and δ 150–160 ppm (¹³C).

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (amide C=O if protected).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 335.15 for C₁₅H₁₁BrNO₃) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths or angles) be resolved for this compound?

- Methodology : Cross-validate data with the Cambridge Structural Database (CSD). For example, similar 2-oxo-2-phenylethyl benzoates show average C=O bond lengths of 1.21 Å and C-Br distances of 1.89–1.91 Å. Discrepancies >0.02 Å may indicate disorder; use restraints or constraints in refinement. Twinning or pseudo-symmetry (common in monoclinic systems) requires tools like PLATON’s TWINABS .

Q. What supramolecular interactions dominate the solid-state packing of this compound?

- Methodology : Analyze intermolecular interactions via Hirshfeld surfaces. In analogous structures (e.g., 2-(4-bromophenyl)-2-oxoethyl 3-chlorobenzoate), C-H···O hydrogen bonds (2.5–2.8 Å) and π-π stacking (3.6–3.8 Å between aromatic rings) stabilize the lattice. The amino group may form N-H···O interactions absent in hydroxy/methoxy derivatives, altering packing motifs .

Q. How can this compound’s potential biological activity (e.g., antimicrobial) be evaluated methodically?

- Methodology :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. The 4-aminobenzoate moiety may interfere with folate metabolism, akin to sulfonamides.

- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What strategies mitigate side reactions during synthesis (e.g., ester hydrolysis or amine oxidation)?

- Methodology :

- Protection : Use tert-butoxycarbonyl (Boc) for the amino group to prevent nucleophilic attack during esterification.

- Low-temperature reactions : Conduct steps at 0–5°C to suppress oxidation.

- Anhydrous conditions : Employ molecular sieves or inert atmospheres (N₂/Ar) to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.